3-[3-(2-methylphenoxy)naphthalen-1-yl]-6-(trifluoromethyl)-1H-pyrimidine-2,4-dione
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Overview
Description
BAY-771: It is a structurally close pyrimidinedione and serves as a negative control for the potent and selective branched-chain amino acid transaminase inhibitors, specifically BAY-069 . BAY-771 is primarily used in scientific research as a chemical probe with good lead-like properties and high permeability in Caco-2 cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BAY-771 involves the following steps:
Formation of the Pyrimidinedione Core: The pyrimidinedione core is synthesized through a condensation reaction involving appropriate starting materials such as 3-(o-Tolyloxy)naphthalene and trifluoromethyl-substituted reagents.
Cyclization and Functionalization: The intermediate product undergoes cyclization and functionalization to form the final pyrimidinedione structure.
Industrial Production Methods: While specific industrial production methods for BAY-771 are not widely documented, the compound is typically synthesized in research laboratories using standard organic synthesis techniques. The process involves multiple steps of purification and characterization to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: BAY-771 undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Oxidation and Reduction Reactions: BAY-771 can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound .
Scientific Research Applications
BAY-771 is used in various scientific research applications, including:
Chemistry: As a chemical probe to study the activity and selectivity of branched-chain amino acid transaminase inhibitors.
Biology: To investigate the role of branched-chain amino acid transaminases in cellular metabolism and signaling pathways.
Medicine: In cancer research, BAY-771 serves as a negative control to study the effects of branched-chain amino acid transaminase inhibitors on tumor growth and metabolism.
Industry: Used in the development of new therapeutic agents targeting branched-chain amino acid transaminases .
Mechanism of Action
BAY-771 acts as an inactive analog and negative control for branched-chain amino acid transaminase inhibitors. It does not exhibit significant inhibitory activity on branched-chain amino acid transaminase 1 or branched-chain amino acid transaminase 2. This lack of activity makes it a valuable tool for comparing the effects of active inhibitors like BAY-069 .
Comparison with Similar Compounds
BAY-069: A potent and selective branched-chain amino acid transaminase inhibitor with high cellular activity and selectivity.
Other Pyrimidinediones: Compounds with similar core structures but different functional groups and activities.
Uniqueness of BAY-771: BAY-771 is unique in its role as a negative control, providing a baseline for evaluating the effects of active inhibitors. Its structural similarity to active inhibitors like BAY-069 allows researchers to distinguish between specific and non-specific effects in biological assays .
Biological Activity
3-[3-(2-methylphenoxy)naphthalen-1-yl]-6-(trifluoromethyl)-1H-pyrimidine-2,4-dione is a synthetic compound that has garnered attention for its potential biological activities. This article reviews existing literature on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C18H14F3N3O3
- Molecular Weight : 373.32 g/mol
- CAS Number : 1017778-01-6
The presence of trifluoromethyl and naphthalene moieties suggests potential interactions with biological targets, enhancing its pharmacological profile.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that pyrimidine derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.
Case Study:
A study involving a series of pyrimidine derivatives demonstrated that modifications to the substituents significantly affected their cytotoxicity against various cancer cell lines. The most potent derivatives exhibited IC50 values in the low micromolar range, suggesting strong anticancer potential .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes linked to cancer progression and metabolic disorders. For example, it has shown promise as an inhibitor of branched-chain amino acid transaminase (BCAT), which is involved in amino acid metabolism.
Table 1: Inhibition Potency of Pyrimidine Derivatives
Antimicrobial Activity
In addition to anticancer effects, some derivatives of this class have demonstrated antimicrobial properties. Research indicates that certain pyrimidine-based compounds can inhibit the growth of bacteria and fungi, making them potential candidates for antibiotic development.
The biological activity of this compound may be attributed to several mechanisms:
- Apoptosis Induction : The compound can trigger apoptotic pathways in cancer cells through mitochondrial membrane depolarization and caspase activation.
- Enzyme Interaction : By binding to active sites of target enzymes, it can effectively reduce their activity, leading to altered metabolic pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. Studies suggest that:
- The introduction of electron-withdrawing groups (e.g., trifluoromethyl) enhances potency.
- The position and nature of substituents on the naphthalene ring significantly influence the compound's efficacy against various biological targets.
Properties
Molecular Formula |
C22H15F3N2O3 |
---|---|
Molecular Weight |
412.4 g/mol |
IUPAC Name |
3-[3-(2-methylphenoxy)naphthalen-1-yl]-6-(trifluoromethyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H15F3N2O3/c1-13-6-2-5-9-18(13)30-15-10-14-7-3-4-8-16(14)17(11-15)27-20(28)12-19(22(23,24)25)26-21(27)29/h2-12H,1H3,(H,26,29) |
InChI Key |
LZLNIHXKWZZQLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OC2=CC3=CC=CC=C3C(=C2)N4C(=O)C=C(NC4=O)C(F)(F)F |
Origin of Product |
United States |
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